ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate

Description

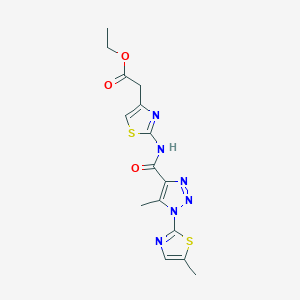

Ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring:

- A 1,2,3-triazole core substituted with a 5-methylthiazol-2-yl group at the N1 position and a carboxamide linkage at C2.

- A thiazole ring at the C2 position of the triazole, further substituted with a methyl group at C3.

- An ethyl acetate ester functional group attached via a methylene bridge to the thiazole ring.

Properties

IUPAC Name |

ethyl 2-[2-[[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3S2/c1-4-24-11(22)5-10-7-25-14(17-10)18-13(23)12-9(3)21(20-19-12)15-16-6-8(2)26-15/h6-7H,4-5H2,1-3H3,(H,17,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHNBVGQRCHZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N(N=N2)C3=NC=C(S3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate, with CAS number 1251612-94-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₅H₁₆N₆O₃S₂

- Molecular Weight : 392.5 g/mol

- Structural Features : The compound features a thiazole ring and a triazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with triazole intermediates. The methods often utilize standard organic synthesis techniques such as condensation reactions and cycloadditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. For instance:

- Mechanism of Action : Compounds similar to this compound have been shown to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells by disrupting the nucleotide pool required for DNA replication .

-

Case Studies :

- In a study on related triazole derivatives, compounds exhibited IC₅₀ values ranging from 1.1 μM to 4.24 μM against various cancer cell lines (MCF-7, HCT-116, HepG2), indicating strong antiproliferative activity .

- Another study reported that thiazole derivatives with methyl substitutions showed increased cytotoxicity against A549 lung adenocarcinoma cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Inhibition Studies : Similar compounds have shown effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum antimicrobial potential .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications in the thiazole and triazole structures significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 5 on thiazole | Increases cytotoxicity |

| Presence of carboxamide group | Enhances interaction with target enzymes |

| Substituents on the phenyl ring | Critical for enhancing anticancer properties |

Scientific Research Applications

Molecular Formula

The molecular formula of ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate is .

Structural Features

The compound features multiple functional groups including:

- Thiazole and triazole rings, which are known for their biological activities.

- An acetate group that may enhance solubility and bioavailability.

Antimicrobial Properties

Research indicates that derivatives of triazoles and thiazoles exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. For instance:

- Antibacterial Activity : Studies have demonstrated that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Research on related triazole derivatives has shown promising results in inhibiting cancer cell proliferation. For example:

- Cytotoxicity against Cancer Cells : Compounds containing thiazole and triazole moieties have been reported to exhibit cytotoxic effects on cancer cell lines such as HT29 (human colorectal carcinoma) .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents. Notable methods include:

- Formation of Thiazole and Triazole Rings : Utilizing condensation reactions to form the core thiazole and triazole structures.

- Amidation Reactions : Introducing carboxamide functionalities through amidation processes.

Yield and Purity

Optimizing synthetic routes is crucial for enhancing yield and purity. Recent studies have reported successful synthesis with yields exceeding 70% under controlled conditions .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of a series of thiazole derivatives similar to this compound against common bacterial strains. Results showed a significant inhibition zone against E. coli, indicating the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on a related triazole derivative demonstrated cytotoxic effects on HT29 cells, leading to a reduction in cell viability by over 50% at concentrations as low as 10 µM. This highlights the therapeutic potential of compounds within this chemical class for cancer treatment.

Comparison with Similar Compounds

Comparative Data Table

AP = Aqueous Phase

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is efficiently constructed via CuAAC, a click chemistry reaction. For 5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid:

Azide Preparation :

- 5-Methylthiazol-2-amine converted to azide using sodium nitrite and NaN₃ in HCl.

Alkyne Preparation :

- Propiolic acid derivative functionalized with a methyl group.

Cycloaddition :

Hypothetical Reaction Scheme :

$$

\text{5-Methylthiazol-2-azide} + \text{Methylpropiolate} \xrightarrow{\text{Cu(I), t-BuOH/H₂O}} \text{5-Methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate}

$$

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling the triazole carboxylic acid with the thiazole-4-yl acetate amine:

Activation :

- Triazole-4-carboxylic acid activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Coupling :

Hypothetical Reaction Scheme :

$$

\text{Triazole-4-COOH} + \text{Thiazole-4-NH}_2 \xrightarrow{\text{EDC/HOBt, DCM}} \text{Ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate}

$$

Optimization Challenges and Considerations

Regioselectivity in Triazole Formation

CuAAC typically yields 1,4-disubstituted triazoles. Ensuring the 5-methyl group occupies the correct position requires careful selection of starting materials.

Steric Hindrance in Amidation

Bulky substituents on the thiazole and triazole rings may necessitate optimized coupling conditions, such as elevated temperatures or alternative activating agents.

Hypothetical Data Table for Synthetic Steps

Q & A

Basic: What are the optimal synthetic routes for ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step processes, including coupling reactions between thiazole and triazole moieties. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF to link the triazole-4-carboxamido group to the thiazole ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol is preferred for recrystallization .

- Catalyst optimization : Triethylamine or pyridine is often used to neutralize HCl byproducts during amidation .

- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .

Yield improvements (up to 88% in similar compounds) are achieved via iterative purification (e.g., column chromatography, recrystallization) .

Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=O ester at ~1740 cm⁻¹, C=N thiazole at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, thiazole protons at δ 7.2–7.5 ppm) and confirms connectivity .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ expected at ~435 Da) and fragmentation patterns .

- Elemental analysis : Confirms purity (>95%) by matching calculated vs. experimental C/H/N/S content .

Basic: How can solubility and formulation challenges be addressed for in vitro bioactivity assays?

Methodological Answer:

- Solubility screening : Test dimethyl sulfoxide (DMSO) for initial stock solutions, followed by dilution in PBS or cell culture media (≤0.1% DMSO to avoid cytotoxicity) .

- Surfactant use : Add Tween-80 (0.1–1%) to enhance aqueous solubility for hydrophobic derivatives .

- Prodrug strategies : Modify ester groups (e.g., replace ethyl with PEG-linked esters) to improve bioavailability .

Basic: What stability studies are critical for ensuring compound integrity during storage and experiments?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., stability up to 150°C observed in similar thiazole-triazole compounds) .

- Photostability : Store in amber vials at –20°C to prevent UV-induced degradation of thiazole rings .

- Hydrolytic stability : Monitor ester group hydrolysis in aqueous buffers (pH 4–9) via HPLC; adjust pH to 6–7 for long-term storage .

Basic: How can intermediates be purified to minimize side products during synthesis?

Methodological Answer:

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30:70 to 70:30) to separate thiazole-triazole intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline products (melting points: 139–162°C for related compounds) .

Advanced: How can computational modeling predict binding modes and guide structural modifications?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzyme active sites). For example, triazole-thiazole hybrids show π-π stacking with aromatic residues .

- Quantum chemical calculations : Apply DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps for reactivity prediction .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns to prioritize derivatives with favorable binding kinetics .

Advanced: What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Methodological Answer:

- Thiazole substituents : 5-Methyl groups enhance metabolic stability compared to unsubstituted thiazoles .

- Triazole modifications : 1,2,3-Triazole substitution with electron-withdrawing groups (e.g., CF₃) improves antimicrobial activity in vitro .

- Ester vs. carboxylic acid : Ethyl esters generally show better cell permeability than free acids, but hydrolyze rapidly in vivo .

Advanced: What mechanistic studies elucidate its bioactivity against microbial or cancer targets?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ against bacterial dihydrofolate reductase (DHFR) or human kinases (e.g., EGFR) using fluorescence-based protocols .

- ROS generation : Quantify reactive oxygen species (ROS) in cancer cells via DCFH-DA probes to link thiazole-triazole structures to oxidative stress pathways .

- Gene expression profiling : Use RNA-seq to identify pathways (e.g., apoptosis, cell cycle arrest) modulated by the compound .

Advanced: How does crystallography inform conformational analysis and polymorph screening?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C–N bond in triazole: ~1.34 Å) to validate DFT-optimized structures .

- Polymorph screening : Use solvent evaporation (e.g., acetone/hexane) to isolate stable crystalline forms with distinct melting points and dissolution rates .

Advanced: How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS to identify bioavailability bottlenecks (e.g., rapid hepatic clearance) .

- Metabolite identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) that may reduce efficacy .

- Dose-response refinement : Adjust dosing regimens in animal models based on in vitro IC₅₀ values and toxicology screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.